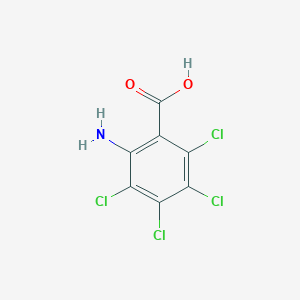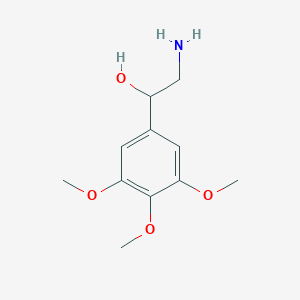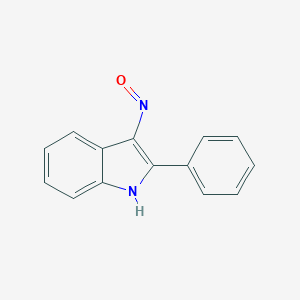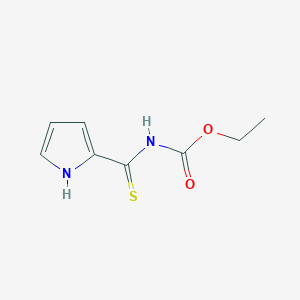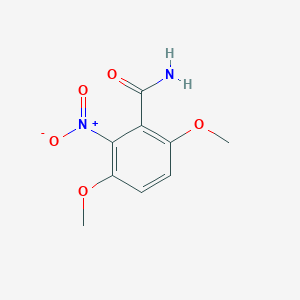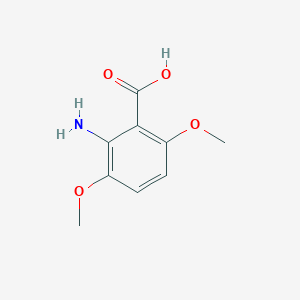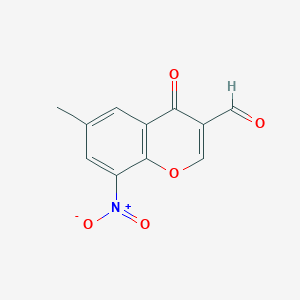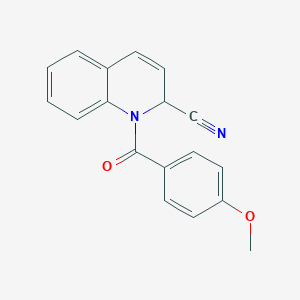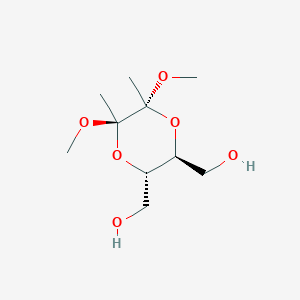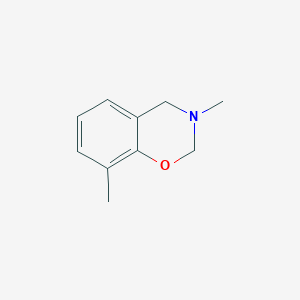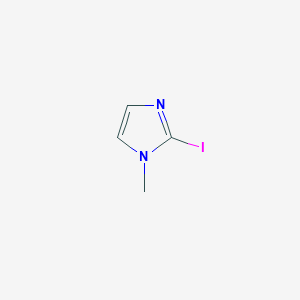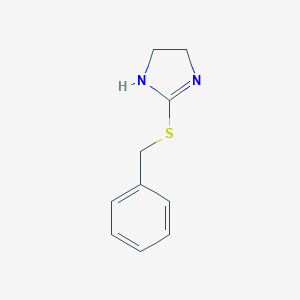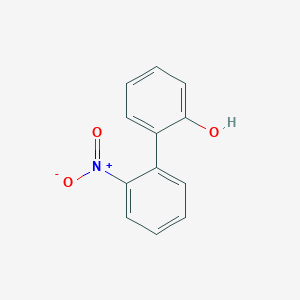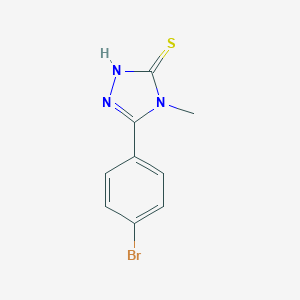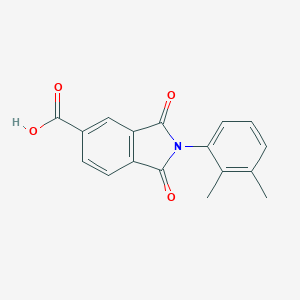
2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with the molecular formula C17H13NO4 This compound features a dioxoisoindoline core substituted with a dimethylphenyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the dioxoisoindoline core, which can be synthesized through the cyclization of phthalic anhydride with an appropriate amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The dioxoisoindoline core can be reduced to form hydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.
科学研究应用
2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用机制
The mechanism by which 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions, influencing molecular pathways.
相似化合物的比较
Similar Compounds
2-(2,3-Dimethylphenyl)isoindoline-1,3-dione: Lacks the carboxylic acid group, affecting its reactivity and applications.
2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, leading to different chemical properties.
Uniqueness
2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Its combination of a dioxoisoindoline core with a dimethylphenyl group and a carboxylic acid group makes it a versatile compound in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGUIZGDCCILFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351064 |
Source


|
| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294667-08-6 |
Source


|
| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
